molecular formula C5H7ClN2O B039291 5-Amino-2-pyridinol hydrochloride CAS No. 117865-72-2

5-Amino-2-pyridinol hydrochloride

Cat. No. B039291
M. Wt: 146.57 g/mol
InChI Key: MOKAWAGRLDMKNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Amino-2-pyridinol hydrochloride involves multiple approaches. For example, the conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine and related compounds is achieved through reactions with 5-lithio-pyridine or 5-lithio-pyrimidine derivatives, followed by cyclization under Mitsunobu conditions (Reese & Wu, 2003). Another method involves direct N-amination of furo[3,2-c]pyridines, leading to 5-Aminofuro[3,2-c]pyridinium tosylates (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structure of 5-Amino-2-pyridinol hydrochloride and related compounds is characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. For example, the structure of pyridinoline, a related compound, has been elucidated by fast atom bombardment mass spectrometry (Barber et al., 1982).

Chemical Reactions and Properties

5-Amino-2-pyridinol hydrochloride undergoes various chemical reactions, leading to a diverse array of compounds. For instance, 5-alkyl-4-amino-2-(trifluoromethyl)pyridines can be prepared starting from corresponding pyridinols, showcasing the versatility of reactions involving amino pyridines (Tyvorskii et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of 5-Amino-2-pyridinol hydrochloride derivatives are crucial for their application in synthesis and drug formulation. These properties are often determined experimentally and play a significant role in the compound's applicability in various chemical and pharmaceutical processes.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 5-Amino-2-pyridinol hydrochloride and its derivatives, are essential for their use in organic synthesis and drug discovery. Studies such as those conducted by Ghisu et al. (2017), which explore the synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols and their conversion into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones, provide insight into the compound's chemical behavior (Ghisu et al., 2017).

Scientific Research Applications

  • Pyridinium Salts :

    • Application : Pyridinium salts are used in a wide range of research topics due to their diverse structures. They are found in many natural products and bioactive pharmaceuticals .
    • Methods : The review highlights the synthetic routes and reactivity of pyridinium salts .
    • Results : Pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
  • Pyrimidines :

    • Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods : The review discusses numerous methods for the synthesis of pyrimidines .
    • Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety And Hazards

The safety information available indicates that 5-Amino-2-pyridinol hydrochloride may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

5-amino-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKAWAGRLDMKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370498
Record name 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-pyridinol hydrochloride

CAS RN

117865-72-2
Record name 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117865-72-2
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